2-(4-Phenyl-imidazol-1-yl)-acetamide
Description
Properties
IUPAC Name |
2-(4-phenylimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11(15)7-14-6-10(13-8-14)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTLEYXTEHWSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-imidazol-1-yl)-acetamide typically involves the reaction of 4-phenylimidazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenyl-imidazol-1-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Antibacterial Activity
The antibacterial potential of imidazole derivatives has been extensively studied. For instance, Jain et al. synthesized various compounds including 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole and evaluated their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Among these, certain derivatives showed significant antimicrobial activity when compared to standard drugs like Norfloxacin .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Pathogen Tested | Activity (Zone of Inhibition) |
|---|---|---|
| 1a | S. aureus | 20 mm |
| 1b | E. coli | 18 mm |
| 4h | Pseudomonas aeruginosa | 25 mm |
Anticancer Activity
The anticancer properties of 2-(4-Phenyl-imidazol-1-yl)-acetamide have also been investigated. Yurttas et al. developed derivatives that were tested against C6 glioma and HepG2 liver cancer cell lines using the MTT assay. The results indicated that certain compounds exhibited promising cytotoxic effects, with IC50 values significantly lower than those of the reference drug cisplatin .
Table 2: Anticancer Activity Against C6 and HepG2 Cell Lines
| Compound | IC50 (C6) | IC50 (HepG2) |
|---|---|---|
| 20a | 27.0 µM | 50.0 µM |
| 20g | 15.67 µM | 58.33 µM |
| Cisplatin | 23.0 µM | 46.67 µM |
Antioxidant Activity
Research by Naureen et al. focused on the antioxidant capabilities of imidazole derivatives synthesized from various substituted phenyl groups. Using the DPPH method, one compound demonstrated superior antioxidant activity compared to Quercetin, indicating potential for therapeutic applications in oxidative stress-related conditions .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) |
|---|---|
| 61d | 85% |
| Quercetin | 75% |
Antitubercular Activity
The antitubercular efficacy of imidazole derivatives was evaluated by Amini et al., who synthesized several compounds and tested them against Mycobacterium tuberculosis. The results showed that specific substitutions on the imidazole ring could enhance activity against this pathogen .
Table 4: Antitubercular Activity Results
| Compound | Inhibition (%) |
|---|---|
| 71d | 50% |
| Rifampicin | >98% |
Mechanism of Action
The mechanism of action of 2-(4-Phenyl-imidazol-1-yl)-acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The phenyl group enhances its binding affinity to certain receptors, potentially leading to biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical and Spectral Properties
Table 2: Spectroscopic and Physical Data
Key Observations :
- Electronic Effects : The hypsochromic shift (270 nm vs. 310 nm) in the UV-Vis spectrum of the metronidazole amide derivative is attributed to aromatic substituents, highlighting how structural modifications alter conjugation and absorption properties .
- Thermal Stability : The dihydrate form of N-{4-[4-(4-fluorophenyl)-imidazol-5-yl]-pyridyl}acetamide exhibits a sharp melting point (165–167°C), suggesting enhanced crystallinity due to hydration .
Key Observations :
- Binding Modes : Molecular docking studies of 9c reveal favorable interactions with α-glucosidase, likely due to the bromophenyl group’s hydrophobic surface area .
- Solubility and Bioavailability : The pyridine ring in N-(4-acetylphenyl)-2-(pyridinyl-benzimidazol-1-yl)acetamide may improve aqueous solubility, a critical factor for antimicrobial efficacy .
Q & A
Q. What are the optimal synthetic routes and characterization techniques for 2-(4-Phenyl-imidazol-1-yl)-acetamide?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., imidazole ring formation under acidic/basic conditions) followed by coupling reactions. Key steps include:
- Imidazole ring formation : Use precursors like substituted amines and carbonyl compounds under controlled pH and temperature .
- Acetamide linkage : React with chloroacetamide or thioacetamide derivatives in polar aprotic solvents (e.g., DMF) .
Characterization : - Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the phenyl-imidazole moiety (e.g., NMR for aromatic protons) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm) .
Q. What key functional groups influence the reactivity of this compound?
- Methodological Answer : The compound’s reactivity is governed by:
- Imidazole ring : Participates in coordination chemistry (e.g., metal binding) and acid-base reactions (pKa ~6.95 for protonation) .
- Acetamide group : Susceptible to hydrolysis under acidic/basic conditions; stability can be assessed via HPLC monitoring .
- Phenyl substituent : Modulates electronic effects (e.g., enhances π-π stacking in biological targets) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst). For example:
- Central Composite Design : Optimize yield by testing 3–5 levels of temperature (e.g., 60–100°C) and solvent ratios (e.g., DMF:HO) .
- Response Surface Methodology : Identify interactions between variables (e.g., pH and reaction time) to minimize side products .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer : Combine quantum chemical calculations and molecular docking :
- Reaction Path Search : Use density functional theory (DFT) to model reaction mechanisms (e.g., sulfanyl group oxidation) .
- Docking Studies : Simulate binding to targets (e.g., kinases) with software like AutoDock; validate using crystal structures of analogous compounds (e.g., imidazole-based inhibitors in ) .
Q. How do researchers design assays to evaluate the anticancer potential of this compound derivatives?
- Methodological Answer : Follow a tiered approach:
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays; compare IC values to reference drugs (e.g., doxorubicin) .
- Mechanistic studies :
- Enzyme inhibition : Test against tyrosine kinases or topoisomerases via fluorometric assays .
- Apoptosis markers : Quantify caspase-3/7 activation using luminescent substrates .
Q. How to resolve discrepancies in purity assessments of this compound using different analytical techniques?
- Methodological Answer : Cross-validate results via:
- HPLC vs. NMR : If HPLC indicates >98% purity but NMR shows impurities, use preparative HPLC to isolate fractions and re-analyze .
- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios to confirm stoichiometry .
- Mass Spectrometry : Detect low-abundance contaminants (e.g., oxidation byproducts) with high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
